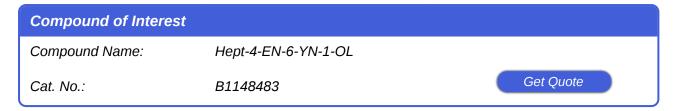


Application Notes and Protocols for Transition Metal-Catalyzed Synthesis of Polyfunctionalized Enynes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated enynes are highly valuable structural motifs in organic chemistry, serving as crucial building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. [1][2] The unique reactivity of their conjugated system of double and triple bonds allows for a wide array of subsequent transformations. Transition metal catalysis provides powerful and efficient methods for the synthesis of these polyfunctionalized molecules, often with high degrees of chemo-, regio-, and stereoselectivity.[3][4] This document provides an overview of key transition metal-catalyzed methods and detailed protocols for their application in the laboratory.

The primary methods for synthesizing conjugated enynes involve the cross-coupling and dimerization of alkynes.[2][5] Transition metals such as palladium, copper, gold, rhodium, and ruthenium have emerged as indispensable catalysts, each offering unique reactivity profiles for constructing complex molecular architectures from simple, readily available precursors.[1][6]

Palladium-Catalyzed Synthesis of Enynes

Palladium catalysis is one of the most versatile and widely used methods for constructing enynes, primarily through Sonogashira-type cross-coupling reactions.[1][7] These reactions



typically involve the coupling of a terminal alkyne with a vinyl or aryl halide.[8][9] N-heterocyclic carbene (NHC) palladium complexes have been recognized as particularly efficient catalysts for these transformations.[7][10]

Data Summary: Palladium-Catalyzed Reactions

Reaction Type	Catalyst System	Substrates	Product Type	Yield (%)	Ref.
Sonogashira Coupling	Pd(PPh₃)₄, Cul	Aryl lodide, Terminal Alkyne	Aryl- Substituted Enyne	75-95	[8]
Copper-Free Sonogashira	Pd(OAc) ₂ , SPhos	Vinyl Bromide, Terminal Alkyne	Conjugated Enyne	80-98	[7]
Arylalkynylati on	Pd(OAc)2, K2CO3	Aryl Iodide, Internal Tetrasubstitut Alkyne, ed Enyne Alkynylsilane		60-85	[9]
Cyclization/S uzuki	Pd(OAc) ₂ , Xantphos	1,6-Enyne, Arylboronic Acid	Diaryl- substituted γ- butyrolactam	70-90	[11]

Protocol 1: Pd-Catalyzed Sonogashira Cross-Coupling

This protocol describes a general procedure for the copper-free Sonogashira coupling of a vinyl bromide with a terminal alkyne.

Materials:

- Vinyl bromide (1.0 mmol, 1.0 equiv)
- Terminal alkyne (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)



- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
- Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
- Anhydrous Toluene (10 mL)

Procedure:

- To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₂CO₃ (276 mg).
- Evacuate and backfill the flask with argon three times.
- Add anhydrous toluene (10 mL) via syringe, followed by the vinyl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol).
- Stir the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion (typically 4-12 hours), cool the mixture to room temperature.
- Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
- Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield the pure conjugated enyne.

// Invisible edges to guide layout edge [style=invis]; pd0 -> pd_complex2; pd_complex1 -> prod; } /dot Caption: Key steps in the Palladium-catalyzed Sonogashira coupling reaction.

Copper-Catalyzed Synthesis of Enynes



Copper catalysis has become a powerful tool for the functionalization of enynes, enabling reactions such as boro-, hydro-, and difunctionalizations.[6][12] These methods provide access to densely functionalized and often enantioenriched products from readily available enyne substrates.[13] Three-component reactions catalyzed by copper are particularly efficient for building molecular complexity.[14][15]

Data Summary: Copper-Catalyzed Reactions

Reaction Type	Catalyst System	Substrates	Product Type	Yield (%)	Ref.
Borylative 1,2- Functionalizat ion	CuCl, Ph- BPE	1,3-Enyne, Aldimine	anti- Homoproparg ylic Amines	75-95	[6]
1,4- Alkylcyanatio n	Cu(MeCN)4P F6, IPr	1,3-Enyne, Cyclic Alcohol, TMSCN	Multifunctiona lized Allenes	60-90	[15]
Three- Component Reaction	CuBr⋅SMe₂	Cyclobutanon e Oxime Ester, 1,3- Enyne, TMSCN	1,7-Double- Functionalize d Allenes	55-88	[14]
1,3-Dipolar Cycloaddition	Cu(OTf) ₂ , Box	Azomethine Ylide, 1,3- Enyne	Chiral Poly- substituted Pyrrolidines	80-99	[13]

Protocol 2: Copper-Catalyzed Three-Component Synthesis of Allenes

This protocol is adapted from a method for the synthesis of 1,7-double-functionalized allenes from 1,3-enynes.[14]

Materials:



- 1,3-Enyne (0.2 mmol, 1.0 equiv)
- Cyclobutanone oxime ester (0.3 mmol, 1.5 equiv)
- Trimethylsilyl cyanide (TMSCN) (0.4 mmol, 2.0 equiv)
- Copper(I) bromide dimethyl sulfide complex [CuBr·SMe₂] (0.02 mmol, 10 mol%)
- Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)

Procedure:

- In an oven-dried vial equipped with a magnetic stir bar, add the 1,3-enyne (0.2 mmol), cyclobutanone oxime ester (0.3 mmol), and CuBr·SMe₂ (4.1 mg).
- Seal the vial with a septum and purge with argon.
- Add anhydrous DCE (2.0 mL) and TMSCN (53 μL) via syringe.
- Stir the reaction mixture at 60 °C for 12 hours.
- After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.

Purification:

 Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the desired multifunctionalized allene product.

Gold-Catalyzed Synthesis of Enynes

Gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating the alkyne moiety of enynes towards nucleophilic attack.[16] This reactivity has been harnessed in a wide range of transformations, including cycloisomerizations, skeletal rearrangements, and cycloadditions, to produce complex carbocyclic and heterocyclic structures under mild conditions.[17][18][19]

Data Summary: Gold-Catalyzed Reactions



Reaction Type	Catalyst System	Substrates	Product Type	Yield (%)	Ref.
Cycloisomeri zation	PPh₃AuCl / AgSbF₅	1,6-Enyne, Arene	Functionalize d Carbocycles	70-95	[17]
Skeletal Rearrangeme nt	[JohnPhosAu (MeCN)]SbF6	1,6-Enyne	1,3-Dienes	90-99	[18]
(4+2) Cycloaddition	[IPrAuCl] / AgOTf	Arylalkyne, Alkene	Bicyclic Systems	65-85	[19]
Tandem Oxidation/Cy clization	IPrAuCl / AgSbF ₆	1,6-Enyne, Diphenylsulfo xide	Cyclopropyl Aldehydes	75-94	[20]

Protocol 3: Gold(I)-Catalyzed Cycloisomerization of a 1,6-Enyne

This protocol outlines a general procedure for the intramolecular cycloisomerization of a 1,6-enyne.[17]

Materials:

- 1,6-Enyne substrate (0.5 mmol, 1.0 equiv)
- (Triphenylphosphine)gold(I) chloride [PPh₃AuCl] (0.0125 mmol, 2.5 mol%)
- Silver hexafluoroantimonate [AgSbF₆] (0.0125 mmol, 2.5 mol%)
- Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

In a dry vial shielded from light, dissolve PPh₃AuCl (6.2 mg) and AgSbF₆ (4.3 mg) in CH₂Cl₂
 (2.5 mL) under an argon atmosphere.



- Stir the mixture for 5 minutes at room temperature. A white precipitate of AgCl will form.
- In a separate flask, dissolve the 1,6-enyne substrate (0.5 mmol) in CH₂Cl₂ (2.5 mL).
- Transfer the catalyst solution via a syringe equipped with a filter to the substrate solution.
- Stir the reaction at room temperature and monitor by TLC.
- Once the starting material is consumed (typically 10-30 minutes), quench the reaction by passing it through a short plug of silica gel, eluting with diethyl ether.
- Concentrate the filtrate under reduced pressure.

Purification:

• The crude product is often pure enough for subsequent steps. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Rhodium-Catalyzed Synthesis of Enynes

Rhodium catalysts are highly effective for various transformations of enynes, most notably asymmetric cycloisomerization reactions to form chiral five-membered rings.[21][22] These methods are valuable for constructing enantiopure intermediates for natural product synthesis. [21] Rhodium also catalyzes the selective dimerization of alkynes to form conjugated enynes. [1]

Data Summary: Rhodium-Catalyzed Reactions



Reaction Type	Catalyst System	Substrate s	Product Type	Yield (%)	ee (%)	Ref.
Asymmetri c Cycloisom erization	[Rh((S)- BINAP)]Sb F ₆	Terminal 1,6-Enyne	Chiral Cyclopenta ne	86	>99	[21]
Cycloisom erization	[RhCl(COD)] ₂ / P(4FC ₆ H ₄)	Acyclic Enyne	Cyclic Diene	85-95	N/A	[23]
(Z)- Selective Dimerizatio n	Rh(CO) (PPh₃)₂Cl	Aryl Acetylene	(Z)-Enyne	60-80	N/A	[1]
Asymmetri c Cycloisom erization	Rh(I) / TangPhos	(E)-1,6- Enyne	Chiral Bicyclic System	88-99	92-99	[22]

Protocol 4: Rh-Catalyzed Asymmetric Enyne Cycloisomerization

This protocol is based on the synthesis of a key intermediate for (-)-platensimycin.[21]

Materials:

- 1,6-Enyne substrate (0.25 mmol, 1.0 equiv)
- [Rh((S)-BINAP)]SbF₆ (0.0125 mmol, 5 mol%)
- Anhydrous 1,2-dichloroethane (DCE) (5 mL)

Procedure:



- To a Schlenk tube under an argon atmosphere, add the preformed catalyst [Rh((S)-BINAP)]SbF₆ (12.5 mg).
- Add anhydrous DCE (2.5 mL) and stir to dissolve the catalyst.
- In a separate flask, dissolve the 1,6-enyne substrate (0.25 mmol) in anhydrous DCE (2.5 mL).
- Add the substrate solution to the catalyst solution via cannula.
- Stir the mixture at room temperature for 12 hours.
- Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.
- Upon completion, concentrate the reaction mixture directly under reduced pressure.

Purification:

 Purify the residue by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., hexane/ethyl acetate) to obtain the enantiopure product.

Ruthenium-Catalyzed Synthesis of Enynes

Ruthenium-carbene complexes, such as the Grubbs catalysts, are renowned for mediating enyne metathesis reactions.[24][25] This powerful bond reorganization process between an alkene and an alkyne produces a 1,3-diene. Intramolecular versions, known as Ring-Closing Enyne Metathesis (RCEYM), are particularly useful for synthesizing carbo- and heterocyclic systems.[26][27]

Data Summary: Ruthenium-Catalyzed Reactions



Reaction Type	Catalyst System	Substrates	Product Type	Yield (%)	Ref.
Ring-Closing Metathesis (RCEYM)	Grubbs-II Catalyst	Alkynyl B- anthranilamid e	Polycyclic Azaborine	70-95	[26]
Ene-Yne Cross- Metathesis (EYCM)	Grubbs-II Catalyst	Terminal Alkene, Terminal Alkyne	1,3-Diene	65-90	[28]
RCEYM	Grubbs-I Catalyst	N-tethered 1,6-Enyne	Tetrahydropyr idine	80-95	[27]
Ethylene- Alkyne Cross- Metathesis	Grubbs Catalyst	Ethylene, Alkyne with - OH group	2- Substituted- 1,3-butadiene	75-92	[24]

Protocol 5: Ring-Closing Enyne Metathesis (RCEYM)

This protocol provides a general method for the RCEYM of a nitrogen-tethered 1,6-enyne to form a tetrahydropyridine derivative.[27]

Materials:

- N-tethered 1,6-enyne substrate (0.5 mmol, 1.0 equiv)
- Grubbs Catalyst[™], 2nd Generation (0.025 mmol, 5 mol%)
- Anhydrous Dichloromethane (CH₂Cl₂) (50 mL, for a 0.01 M solution)

Procedure:

• Dissolve the 1,6-enyne substrate (0.5 mmol) in anhydrous CH₂Cl₂ (45 mL) in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.



- In a separate glovebox or argon-flushed vial, weigh the Grubbs-II catalyst (21.2 mg) and dissolve it in anhydrous CH₂Cl₂ (5 mL).
- Add the catalyst solution to the substrate solution via syringe.
- Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-4 hours.
- Monitor the reaction by TLC for the disappearance of the starting material.
- After the reaction is complete, cool the flask to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
- Concentrate the solvent under reduced pressure.

Purification:

 Purify the crude residue by flash column chromatography on silica gel to isolate the 1,3diene product.

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